N,N-dimethylthiophene-2-carboxamide

Description

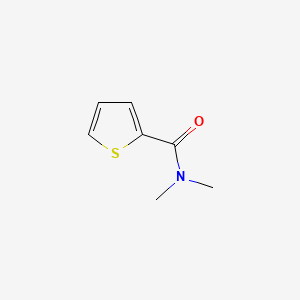

N,N-Dimethylthiophene-2-carboxamide is a substituted thiophene derivative characterized by a carboxamide group at the 2-position of the thiophene ring, with two methyl groups attached to the nitrogen atom.

Properties

CAS No. |

30717-57-8 |

|---|---|

Molecular Formula |

C7H9NOS |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

N,N-dimethylthiophene-2-carboxamide |

InChI |

InChI=1S/C7H9NOS/c1-8(2)7(9)6-4-3-5-10-6/h3-5H,1-2H3 |

InChI Key |

CDXVCHCOBYAVHR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylthiophene-2-carboxamide can be synthesized through the acylation of thiophene with dimethylcarbamyl chloride. The reaction typically involves the use of a catalyst such as zinc chloride (ZnCl2) and is carried out under mild conditions. The optimal reaction conditions include a molar ratio of thiophene to dimethylcarbamyl chloride to ZnCl2 of 1:12:10, a reaction temperature of 318 K, and a reaction time of 2-3 hours .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The removal of thiophene from coking crude benzene is an essential step in the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:

Acylation: The compound can be synthesized through the acylation of thiophene with dimethylcarbamyl chloride.

Substitution: It can participate in substitution reactions where the thiophene ring is modified by introducing different substituents.

Common Reagents and Conditions

Acylation: Dimethylcarbamyl chloride and ZnCl2 as a catalyst.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substituent.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups attached to the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethylthiophene-2-carboxamide has been investigated for its potential as a pharmacophore in drug design due to its diverse biological activities.

1.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell walls or inhibiting essential enzymes for bacterial survival. In vitro studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study:

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings .

1.2 Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory pathways. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study:

In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction of edema and inflammatory markers compared to controls, indicating its therapeutic potential .

This compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

3.1 Enzyme Interaction Studies

It has been utilized to investigate the inhibition of specific enzymes involved in metabolic processes, providing insights into drug metabolism and pharmacokinetics.

Case Study:

A study demonstrated that this compound effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing the pharmacological profiles of co-administered drugs .

Summary of Findings

This compound exhibits diverse applications across multiple scientific domains:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties |

| Materials Science | Potential use in organic electronics |

| Biological Studies | Inhibition of key metabolic enzymes |

Mechanism of Action

The mechanism of action of N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key differences arise from substituents:

- Nitro groups in nitrothiophene carboxamides (e.g., compound 7: C₁₆H₁₀F₃N₃O₄S₂) introduce strong electron-withdrawing effects, reducing basicity and enhancing stability. Purity varies widely (42%–99%) depending on substituents .

- N,N-Dimethyl substitution likely increases steric hindrance and reduces hydrogen-bonding capacity compared to N-aryl analogs. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits intramolecular C–H⋯O hydrogen bonds, whereas dimethyl groups may favor hydrophobic interactions .

Table 1: Comparative Properties of Thiophene Carboxamides

Research Findings and Implications

Crystallographic Insights

N-(2-Nitrophenyl)thiophene-2-carboxamide crystallizes with two molecules per asymmetric unit, featuring dihedral angles of 8.5°–13.5° between thiophene and aryl rings.

Q & A

Q. How is N,N-dimethylthiophene-2-carboxamide synthesized and characterized in academic research?

Methodological Answer: Synthesis typically involves the amidation of thiophene-2-carbonyl chloride with dimethylamine under controlled conditions. Alternative routes include solvent-free methods (e.g., neat reactions or microwave-assisted synthesis with catalysts like aluminum oxide) . Characterization employs:

- NMR spectroscopy : 1H NMR identifies thiophene proton environments (δ 6.8–7.5 ppm) and dimethylamide protons (δ 2.8–3.2 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and thiophene ring carbons .

- HPLC : Used to assess purity and resolve enantiomers (e.g., retention times 6.9–7.6 minutes, 74:26 ratio for isomers) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated/experimental agreement within 0.001 Da) .

Q. What techniques are employed for the structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : Determines bond lengths (e.g., C=O ~1.21 Å, C-N ~1.34 Å) and dihedral angles between thiophene and amide groups .

- IR spectroscopy : Confirms carbonyl stretching (~1680 cm⁻¹) and N-H absence (due to dimethyl substitution) .

- Polarimetry : Measures optical activity if chiral centers exist (e.g., [α]D values for stereoisomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or HPLC data often arise from isomerism or impurities. Strategies include:

- Chiral chromatography : Separates enantiomers using columns like Chiralpak® IA/IB .

- Computational modeling : Predicts NMR chemical shifts (e.g., DFT calculations at B3LYP/6-311+G(d,p) level) to validate experimental data .

- Recrystallization : Purifies compounds to remove byproducts (e.g., using ethanol/water mixtures) .

Q. What are the challenges in optimizing reaction conditions for high-yield synthesis?

Methodological Answer: Key challenges include balancing reactivity and selectivity. Optimization strategies:

- Design of Experiments (DoE) : Screens variables (e.g., solvent polarity, temperature) to maximize yield .

- Microwave irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves efficiency .

- Catalyst selection : Lewis acids (e.g., Al2O3) enhance amidation rates but may require post-reaction removal .

Q. What mechanistic insights guide the amidation of thiophene-2-carboxylic acid derivatives?

Methodological Answer:

- Nucleophilic acyl substitution : Dimethylamine attacks the carbonyl carbon of thiophene-2-carbonyl chloride, displacing Cl⁻ .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may compete as nucleophiles if impurities exist .

- Side reactions : Thiophene ring sulfonation can occur under acidic conditions; neutral pH is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.